4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde 4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 1178786-06-5
VCID: VC3005163
InChI: InChI=1S/C13H7ClFNO4/c14-10-6-9(16(18)19)2-4-12(10)20-13-3-1-8(7-17)5-11(13)15/h1-7H
SMILES: C1=CC(=C(C=C1C=O)F)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Molecular Formula: C13H7ClFNO4
Molecular Weight: 295.65 g/mol

4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde

CAS No.: 1178786-06-5

Cat. No.: VC3005163

Molecular Formula: C13H7ClFNO4

Molecular Weight: 295.65 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde - 1178786-06-5

Specification

CAS No. 1178786-06-5
Molecular Formula C13H7ClFNO4
Molecular Weight 295.65 g/mol
IUPAC Name 4-(2-chloro-4-nitrophenoxy)-3-fluorobenzaldehyde
Standard InChI InChI=1S/C13H7ClFNO4/c14-10-6-9(16(18)19)2-4-12(10)20-13-3-1-8(7-17)5-11(13)15/h1-7H
Standard InChI Key XIGDEDHEOAOOON-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C=O)F)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Canonical SMILES C1=CC(=C(C=C1C=O)F)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Introduction

Chemical Structure and Properties

Molecular Identity

4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde is an organic compound with a complex aromatic structure featuring chloro, nitro, and fluoro substituents along with an aldehyde group. The molecule contains two connected aromatic rings with strategic functional group positioning that contributes to its reactivity and applications.

PropertyValue
CAS Number1178786-06-5
Molecular FormulaC₁₃H₇ClFNO₄
Molecular Weight295.65 g/mol
InChIInChI=1S/C13H7ClFNO4/c14-10-6-9(16(18)19)2-4-12(10)20-13-3-1-8(7-17)5-11(13)15/h1-7H
InChI KeyXIGDEDHEOAOOON-UHFFFAOYSA-N

Structural Features

The compound's structure consists of:

  • A 2-chloro-4-nitrophenoxy moiety

  • A 3-fluorobenzaldehyde group

  • An ether linkage connecting the two aromatic rings

  • Multiple electron-withdrawing groups that influence its electronic distribution

Synthetic Methodologies

Synthetic Strategies Based on Analogs

One potential synthetic pathway may involve the reaction between 2-chloro-4-nitrophenol and 4-chloro-3-fluorobenzaldehyde under basic conditions. This approach is supported by analogous reactions documented for related compounds .

The synthesis of one of the potential precursors, 4-chloro-3-fluorobenzaldehyde, has been described in the literature using reductive carbonylation of aryl iodides:

ReagentsConditionsYield
Aryl iodide precursorRh catalyst, PPh₃, Et₃N, DMA, 90°C, CO/H₂ (10 bar)81%

This reaction uses a rhodium(III) chloride trihydrate catalyst in the presence of triphenylphosphine and triethylamine in N,N-dimethyl acetamide at 90°C under pressure .

Alternative Methods

Another synthetic approach may be adapted from methods used for related halo-nitro aromatic compounds, such as the nitration of appropriately substituted precursors. Patents suggest that the preparation of related compounds like 2-chloro-4-fluoro-5-nitrobenzaldehyde involves multiple steps including chlorination, hydrolysis, and nitration reactions .

Chemical Reactivity Profile

Reactive Functional Groups

The compound contains several reactive functional groups that contribute to its chemical behavior:

  • Aldehyde group: Susceptible to nucleophilic addition reactions

  • Nitro group: Can undergo reduction reactions

  • Halogen substituents: Potential sites for nucleophilic aromatic substitution

  • Ether linkage: Provides conformational flexibility and possible cleavage under specific conditions

Reaction Types

Based on the structural features and comparison with similar compounds, 4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde can participate in various reaction types including:

Reaction TypeReactive SitePotential Products
ReductionNitro groupAmino derivative
Nucleophilic additionAldehydeAlcohols, imines, oximes
Nucleophilic aromatic substitutionHalogenated positionsSubstituted derivatives
OxidationAldehydeCarboxylic acid derivatives

Applications in Scientific Research

Chemical Synthesis Applications

The compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecular architectures. Its multiple functional groups provide various sites for selective chemical transformations, making it useful in divergent synthesis strategies .

Materials Science

The compound's extended conjugated system, combined with electron-withdrawing substituents, suggests potential applications in materials science. Similar structures have been utilized in developing:

  • Advanced electronic materials

  • Optical materials with specific absorption/emission properties

  • Functional polymers with tailored properties

Analytical Characterization

Spectroscopic Properties

While specific spectroscopic data for 4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde is limited in the available literature, predictions based on similar compounds suggest:

  • NMR spectroscopy would show characteristic signals for:

    • Aldehyde proton (δ ~10 ppm)

    • Aromatic protons with coupling patterns affected by F and Cl substituents

    • Carbon signals reflecting the electronegative substituents

  • IR spectroscopy would reveal:

    • C=O stretching (aldehyde) around 1700 cm⁻¹

    • N-O stretching (nitro group) around 1530 and 1350 cm⁻¹

    • C-O-C stretching (ether linkage) around 1250 cm⁻¹

    • C-F and C-Cl stretching bands

Chromatographic Analysis

HPLC or GC-MS analysis would likely be effective methods for quantification and purity assessment of this compound, with expected retention behavior similar to other polyhalogenated aromatic compounds with polar substituents.

Structure-Function Relationships

The strategic positioning of functional groups in 4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde contributes to its potential utility in various applications. The nitro group and halogens serve as electron-withdrawing groups that can influence:

These electronic effects are particularly important when considering the compound's potential role in catalysis, materials science, or as a pharmaceutical intermediate .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator